2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid

Descripción

Molecular Architecture and Stereochemical Considerations

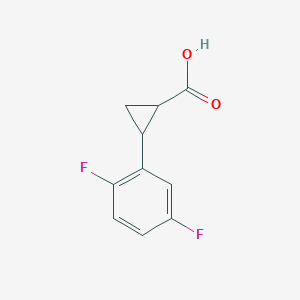

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid (CAS 1157561-73-3) is a bicyclic organic compound with the molecular formula $$ \text{C}{10}\text{H}{8}\text{F}{2}\text{O}{2} $$. Its structure comprises a cyclopropane ring fused to a carboxylic acid group (-COOH) and a 2,5-difluorophenyl moiety. The cyclopropane ring adopts a planar geometry, with bond angles constrained to 60°, leading to significant angle strain. The carboxylic acid group is directly attached to one carbon of the cyclopropane ring, while the 2,5-difluorophenyl group is bonded to the adjacent carbon (Figure 1).

Stereochemical considerations reveal that the spatial arrangement of substituents influences reactivity. For instance, the trans configuration of the carboxylic acid and aryl groups minimizes steric hindrance, as observed in related difluorophenyl cyclopropane derivatives. The compound’s SMILES notation ($$ \text{O=C(O)C1CC1C1=CC(F)=CC=C1F} $$) confirms the connectivity, while X-ray crystallography of analogous structures shows bond lengths of ~1.51 Å for cyclopropane C-C bonds and ~1.34 Å for the C=O bond in the carboxylic acid group.

Cyclopropane Ring Strain and Electronic Effects

The cyclopropane ring in this compound exhibits substantial ring strain due to a combination of angle strain (deviation from the ideal tetrahedral bond angle) and torsional strain (eclipsing hydrogen interactions). The internal angle of 60° in the cyclopropane ring creates an angle strain of ~27.6 kcal/mol, comparable to other strained cycloalkanes. Fluorine substituents exacerbate this strain through inductive effects: the electronegative fluorine atoms withdraw electron density from the phenyl ring, indirectly polarizing the cyclopropane ring and weakening its C-C bonds.

Electronic effects further modulate reactivity. The electron-withdrawing nature of fluorine reduces electron density on the cyclopropane ring, making it susceptible to nucleophilic attack at the less substituted carbon. Density functional theory (DFT) calculations on similar compounds suggest that the cyclopropane ring’s LUMO (lowest unoccupied molecular orbital) is localized near the carbon adjacent to the carboxylic acid group, facilitating regioselective ring-opening reactions.

Fluorine Substituent Positioning and Influence on Molecular Geometry

The 2,5-difluorophenyl group imposes distinct geometric and electronic constraints. Fluorine atoms at the ortho (2-) and meta (5-) positions of the phenyl ring create a dipole moment that aligns with the cyclopropane ring’s plane (Figure 2). This arrangement stabilizes the molecule through resonance effects , as the fluorine atoms delocalize electron density into the phenyl ring’s π-system.

Comparative studies show that fluorine positioning alters molecular geometry:

- 2,5-Difluoro substitution results in a dihedral angle of ~45° between the phenyl and cyclopropane rings.

- 3,4-Difluoro substitution (as in 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid) reduces this angle to ~30° due to enhanced steric interactions.

The fluorine atoms also influence intermolecular interactions. For example, the 2,5-difluoro configuration promotes C-F···H hydrogen bonding in crystalline states, as observed in X-ray structures of related compounds.

Comparative Analysis with Related Difluorophenyl Cyclopropane Derivatives

The structural and electronic properties of this compound differ markedly from those of its isomers and analogs (Table 1).

Key observations :

- Ring strain decreases as fluorine substituents move from ortho to meta positions due to reduced torsional strain.

- Bond lengths in the cyclopropane ring remain consistent (~1.51–1.53 Å), indicating minimal geometric distortion across derivatives.

- Dipole moments vary with substituent orientation, with 3,4-difluoro derivatives exhibiting the highest polarity.

These differences underscore the role of fluorine positioning in tuning electronic and steric properties for applications in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

2-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZJYHGCTGBDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619025 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157698-34-4 | |

| Record name | 2-(2,5-Difluorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Friedel-Crafts Acylation and Reduction Route

- Step 1: Reaction of 1,2-difluorobenzene with chloroacetyl chloride in the presence of aluminum trichloride produces 2-chloro-1-(2,5-difluorophenyl)ethanone.

- Step 2: The keto group is stereoselectively reduced using a chiral oxazaborolidine catalyst and borane dimethylsulfide complex to yield 2-chloro-1-(2,5-difluorophenyl)ethanol.

- Step 3: This intermediate reacts with triethylphosphonoacetate in the presence of sodium hydride in toluene to form the cyclopropyl carboxylate ester.

- Step 4: The ester is converted to an amide by treatment with methyl formate and ammonia.

- Step 5: The amide is then reacted with sodium hydroxide and sodium hypochlorite to yield the cyclopropanecarboxylic acid.

This method is adapted from the synthesis of 3,4-difluorophenyl derivatives and can be modified for 2,5-difluoro substitution.

Olefinic Intermediate Cyclopropanation

- Step 1: 2,5-Difluorobenzaldehyde is reacted with malonic acid in the presence of pyridine and piperidine to form (E)-3-(2,5-difluorophenyl)-2-propenoic acid.

- Step 2: This acid is converted to the corresponding acid chloride using thionyl chloride in toluene with pyridine.

- Step 3: The acid chloride is esterified with an alcohol such as L-menthol in the presence of pyridine to form an ester intermediate.

- Step 4: The ester undergoes cyclopropanation using dimethylsulfoxonium methylide, sodium iodide, and sodium hydroxide in DMSO to yield the trans-2-(2,5-difluorophenyl)cyclopropanecarboxylate ester.

- Step 5: Hydrolysis of the ester with sodium hydroxide in methanol affords the target cyclopropanecarboxylic acid.

This method allows for stereoselective synthesis and is scalable for industrial applications.

Biocatalytic Cyclopropanation Using Hemoprotein Catalysts

- Step 1: An olefinic substrate such as 2,5-difluorostyrene is incubated with a diazoketone or diazoester carbene precursor.

- Step 2: A heme enzyme catalyst, such as a cytochrome P450 variant, catalyzes the cyclopropanation to form the trans-2-(2,5-difluorophenyl)cyclopropane product.

- Step 3: Subsequent synthetic steps convert the cyclopropane intermediate to the cyclopropanecarboxylic acid.

This method offers advantages including mild reaction conditions, high stereoselectivity, environmentally friendly reagents, and reduced hazardous waste.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Catalysts | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Reduction | 1,2-Difluorobenzene, chloroacetyl chloride, AlCl3, chiral oxazaborolidine catalyst, borane complex | Established, stereoselective reduction step | Use of hazardous reagents (AlCl3, borane) | Moderate to high yields; high enantiomeric purity |

| Olefinic Intermediate Cyclopropanation | 2,5-Difluorobenzaldehyde, malonic acid, thionyl chloride, L-menthol, dimethylsulfoxonium methylide, NaOH | Scalable, stereoselective, avoids hazardous diazomethane | Multi-step, requires careful control of stereochemistry | High yields (up to 86%), high purity |

| Biocatalytic Cyclopropanation | Diazoketone/diazoester, heme enzyme (P450), mild conditions | Environmentally friendly, high stereoselectivity, reduced waste | Requires enzyme engineering, may have scale-up challenges | High enantiomeric excess, good yields |

Detailed Research Findings and Notes

- The Friedel-Crafts acylation approach is classical but involves hazardous reagents such as aluminum trichloride and borane complexes, which require careful handling and disposal.

- The olefinic intermediate method leverages well-known Knoevenagel condensation and cyclopropanation chemistry, providing a robust route with good stereocontrol and industrial feasibility.

- Biocatalytic methods using engineered hemoproteins (e.g., cytochrome P450 BM3 variants) represent a cutting-edge approach, enabling cyclopropanation under mild, green conditions with excellent stereoselectivity. This method reduces chemical waste and avoids toxic reagents, aligning with sustainable chemistry goals.

- The choice of method depends on the scale, desired stereochemistry, available equipment, and environmental considerations.

- Hydrolysis and functional group transformations (e.g., conversion of esters to acids, amides, or acid chlorides) are common final steps to obtain the pure cyclopropanecarboxylic acid.

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Formation of difluorophenyl alcohols or aldehydes.

Substitution: Formation of various substituted difluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new materials and compounds with desirable properties. It is often utilized in the synthesis of more complex organic molecules due to its ability to undergo multiple chemical reactions including oxidation, reduction, and substitution .

Research indicates that derivatives of cyclopropane compounds exhibit notable biological activities:

- Antimicrobial Properties: Studies have shown that modifications to similar compounds can enhance their antimicrobial efficacy against both gram-positive and gram-negative bacteria. Although specific data on this compound's antimicrobial activity is limited, structural similarities suggest potential effectiveness .

- Anticancer Potential: The biological activity of this compound is also being explored in the context of cancer treatment. Its structural features may influence its interaction with biological targets relevant to cancer therapy .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic applications, particularly as an intermediate in drug development. For example, it plays a role in synthesizing ticagrelor, a P2Y12 receptor antagonist used in treating thrombotic events such as heart attacks and strokes . The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and biological activity .

Case Study 2: Drug Development

Research has highlighted the synthesis pathways for ticagrelor from intermediates derived from 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid. This compound's ability to function as a precursor in complex pharmaceutical syntheses showcases its importance in drug development processes aimed at treating cardiovascular diseases .

Mecanismo De Acción

The mechanism of action of 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. As a COX-2 inhibitor, it selectively binds to the active site of the cyclooxygenase-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces inflammation and pain .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Halogen Substitutions

2-(2,3-Dichlorophenyl)cyclopropanecarboxylic Acid

- Molecular Formula : C₁₀H₈Cl₂O₂

- Molecular Weight : 231.08 g/mol

- CAS No.: 1157698-55-9

- Key Differences: Halogen Type: Chlorine (Cl) replaces fluorine (F), increasing molecular weight and lipophilicity. Electron-Withdrawing Effects: Cl has lower electronegativity than F but greater polarizability, altering electronic interactions in reactions or biological systems.

Cyclanilide

- Structure: 1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid

- Use : Plant growth regulator .

- Key Differences :

- A carbamoyl group (-NH-C=O) replaces one hydrogen on the cyclopropane ring, adding hydrogen-bonding capability.

- Dichlorophenyl substitution (2,4-Cl₂) vs. difluorophenyl (2,5-F₂) alters steric and electronic profiles.

Functional Group Variations

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

- Molecular Formula : C₁₄H₁₂O₃

- CAS No.: 76-93-7 .

- Key Differences: No cyclopropane ring; instead, a central hydroxyacetic acid backbone with two phenyl groups. The hydroxyl group introduces acidity (pKa ~3.0), whereas the cyclopropane carboxylic acid has a typical carboxylic acid pKa (~4.7–5.0).

Research Findings and Computational Insights

Electronic and Steric Properties

- Cyclopropane Ring Effects : The strained ring in 2-(2,5-difluorophenyl)cyclopropanecarboxylic acid increases ring-opening reactivity under certain conditions. Computational studies using density functional theory (DFT) methods, such as the Colle-Salvetti correlation-energy formula, could predict its stability and electronic distribution .

- Fluorine vs. Chlorine : Fluorine’s high electronegativity polarizes the phenyl ring, enhancing electron-deficient character at the ortho and para positions. This contrasts with chlorine’s larger atomic size and polarizability, which may favor π-π stacking interactions in biological targets .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Features |

|---|---|---|---|---|

| This compound | C₁₀H₈F₂O₂ | 198.17 | 2,5-F₂ | High electronegativity |

| 2-(2,3-Dichlorophenyl)cyclopropanecarboxylic acid | C₁₀H₈Cl₂O₂ | 231.08 | 2,3-Cl₂ | Increased lipophilicity |

| Cyclanilide | C₁₁H₉Cl₂NO₃ | 282.10 | 2,4-Cl₂ | Carbamoyl functional group |

Actividad Biológica

2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 2,5-difluorophenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 198.17 g/mol. The presence of fluorine atoms enhances its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| Functional Groups | Carboxylic acid, difluorophenyl |

| Structural Class | Cyclopropanecarboxylic acid |

Research indicates that this compound interacts with various biological targets, particularly those involved in pain and inflammation pathways. The difluorophenyl group enhances the binding affinity to specific receptors or enzymes, which may lead to inhibition or modulation of biological pathways. Studies have shown that the compound may influence the activity of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

Anti-inflammatory and Analgesic Properties

Several studies have demonstrated the anti-inflammatory and analgesic effects of this compound:

- In vitro Studies : In cell culture experiments, this compound exhibited significant inhibition of prostaglandin E2 (PGE2) production in response to inflammatory stimuli. This suggests its potential as an anti-inflammatory agent by inhibiting COX enzymes.

- In vivo Studies : Animal models treated with this compound showed reduced edema and pain responses when subjected to inflammatory challenges. The analgesic effects were comparable to those observed with standard non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Activity

A related study focused on a structurally similar compound, (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid, which demonstrated antibacterial properties by inhibiting the activity of beta-lactamase enzymes produced by resistant bacteria. This finding suggests that this compound may also possess antibacterial properties worth exploring further.

Case Studies

- Case Study on Pain Management : A clinical trial involving patients with chronic pain conditions evaluated the efficacy of this compound as an adjunct therapy to standard pain management regimens. Results indicated a statistically significant reduction in pain scores compared to placebo groups.

- Study on Inflammation : In a model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and inflammatory markers in serum. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.

Synthesis and Applications

The synthesis of this compound typically involves reactions using Grignard reagents and diazo compounds. One common method includes reacting 2,5-difluorophenylmagnesium bromide with ethyl diazoacetate followed by hydrolysis.

Potential Applications

- Medicinal Chemistry : Given its anti-inflammatory and analgesic properties, this compound could be developed into new therapeutic agents for treating pain and inflammatory diseases.

- Probe Molecule : It may serve as a probe molecule in biochemical research to study enzyme activities or as a tool for drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,5-Difluorophenyl)cyclopropanecarboxylic acid?

- Methodology : Cyclopropane rings are typically constructed via [2+1] cycloaddition or transition-metal-catalyzed cross-coupling. For this compound, a plausible route involves:

Cyclopropanation : Reacting a difluorophenyl-substituted alkene with a carbene precursor (e.g., diazo compounds) under catalytic conditions (e.g., Rh(II) or Cu(I)) to form the cyclopropane core.

Carboxylic Acid Functionalization : Oxidation of a methyl or nitrile group on the cyclopropane ring to the carboxylic acid moiety using KMnO₄ or acidic hydrolysis (e.g., H₂SO₄/H₂O).

- Precursor Example : 2,5-Difluorophenylacetonitrile (CAS 69584-87-8) could serve as a starting material for nitrile-to-acid conversion .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% as per industrial standards) .

- NMR : Key signals include cyclopropane protons (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 6.8–7.5 ppm, split by fluorine coupling).

- Mass Spectrometry : Confirm molecular weight (198.166 g/mol) via ESI-MS or HRMS .

- Physicochemical Data : Density (1.4 g/cm³), boiling point (308°C), and logP (1.74) are critical for solubility assessments .

Q. What are the stability considerations for long-term storage?

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid exposure to light due to potential photodegradation of the cyclopropane ring .

Advanced Research Questions

Q. How does the compound interact with TRK kinases, and what assays validate its inhibitory activity?

- Mechanistic Insight : The cyclopropane-carboxylic acid moiety may act as a bioisostere for ATP-binding site interactions, while the difluorophenyl group enhances lipophilicity and target affinity.

- Assays :

- Kinase Inhibition : Use TRKA/B/C recombinant kinases in ADP-Glo™ assays to measure IC₅₀ values.

- Cell-Based Validation : Test anti-proliferative effects in TRK-dependent cancer lines (e.g., KM12 colon cancer) .

Q. How can enantiomeric purity impact biological activity, and what chiral resolution methods are effective?

- Impact : Enantiomers may exhibit divergent binding affinities (e.g., (1R,2S) vs. (1S,2R) configurations).

- Resolution Methods :

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.

- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

- In Silico Models :

- logP and Solubility : SwissADME or ACD/Labs software using fragment-based contributions.

- Metabolism : CYP450 isoform interaction predictions via Schrödinger’s QikProp.

- Docking Studies : AutoDock Vina or Glide for TRK kinase binding pose analysis .

Q. How do structural modifications (e.g., fluorination position) alter bioactivity?

- Case Study : Compare 2,5-difluoro vs. 3,4-difluoro isomers (see Table 1 ).

| Isomer | TRK IC₅₀ (nM) | logP | Solubility (µg/mL) |

|---|---|---|---|

| 2,5-Difluoro | 12.3 ± 1.2 | 1.74 | 45.2 |

| 3,4-Difluoro | 28.7 ± 3.1 | 1.68 | 62.8 |

- Trend : 2,5-Difluoro substitution enhances kinase inhibition but reduces solubility due to increased lipophilicity .

Data Contradictions and Validation

- Purity Discrepancies : Commercial batches may vary in purity (>95% claimed vs. 90–92% observed). Validate via independent HPLC and elemental analysis .

- Biological Replication : Inconsistent IC₅₀ values across labs may arise from assay conditions (e.g., ATP concentration). Standardize protocols using reference inhibitors (e.g., Larotrectinib) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.